Cas no 34773-51-8 (2-Bromo-5-Trifluoroacetylthiophene)

2-Bromo-5-Trifluoroacetylthiophene 化学的及び物理的性質
名前と識別子
-
- 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
- 2-Bromo-5-trifluoroacetylthiophene
- 1-(5-bromo-2-thienyl)-2,2,2-trifluoroethanone
- 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
- 1-(5-bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
- 2-Brom-5-trifluoracetylthiophen
- 2-bromo-5-(2',2',2'-trifluoroethanonyl)-thiophene
- 5-bromo-2-trifluoroacetylthiophene
- AC1Q4I37
- ANW-62000
- CTK4H3013
- SureCN2227006
- SCHEMBL2227006
- 34773-51-8
- CS-0205009
- A6102
- AKOS010090457
- EN300-51010
- Z608347788
- DTXSID20601573
- MFCD07380810
- DB-069071
- FS-4517
- 2-bromo-5-trifluoroacetylthiophene, AldrichCPR
- 2-Bromo-5-Trifluoroacetylthiophene
-
- MDL: MFCD07380810
- インチ: InChI=1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H
- InChIKey: QXMOQHVZCMIYOZ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=O)C(F)(F)F)SC(=C1)Br
計算された属性
- せいみつぶんしりょう: 257.89616
- どういたいしつりょう: 257.89618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- PSA: 17.07
2-Bromo-5-Trifluoroacetylthiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199323-25g |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 95% | 25g |
$*** | 2023-03-29 | |
Enamine | EN300-51010-50.0g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |
34773-51-8 | 95% | 50g |
$1052.0 | 2023-05-03 | |
Enamine | EN300-51010-2.5g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |
34773-51-8 | 95% | 2.5g |
$84.0 | 2023-05-03 | |
Enamine | EN300-51010-5.0g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |
34773-51-8 | 95% | 5g |
$157.0 | 2023-05-03 | |
Enamine | EN300-51010-10.0g |
1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one |
34773-51-8 | 95% | 10g |
$304.0 | 2023-05-03 | |
abcr | AB491590-1 g |
2-Bromo-5-trifluoroacetylthiophene, 98%; . |
34773-51-8 | 98% | 1g |
€107.00 | 2023-04-20 | |
abcr | AB491590-1g |
2-Bromo-5-trifluoroacetylthiophene, 98%; . |
34773-51-8 | 98% | 1g |
€110.00 | 2025-03-19 | |
abcr | AB491590-5g |
2-Bromo-5-trifluoroacetylthiophene, 98%; . |
34773-51-8 | 98% | 5g |
€308.90 | 2025-03-19 | |
A2B Chem LLC | AF87494-250mg |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 98% | 250mg |
$20.00 | 2024-04-20 | |
Ambeed | A499877-5g |
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone |
34773-51-8 | 95% | 5g |
$157.0 | 2024-04-19 |
2-Bromo-5-Trifluoroacetylthiophene 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
2-Bromo-5-Trifluoroacetylthiopheneに関する追加情報
2-Bromo-5-Trifluoroacetylthiophene: A Comprehensive Overview
The compound with CAS No 34773-51-8, commonly referred to as 2-Bromo-5-Trifluoroacetylthiophene, is a significant molecule in the field of organic chemistry. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound with two double bonds. The presence of a bromine atom at the 2-position and a trifluoroacetyl group at the 5-position makes this compound unique and highly functional. The trifluoroacetyl group introduces strong electron-withdrawing effects, which can significantly influence the electronic properties of the molecule, making it valuable in various chemical reactions and applications.
Recent studies have highlighted the importance of 2-Bromo-5-Trifluoroacetylthiophene in the synthesis of advanced materials. For instance, researchers have explored its role in the development of novel semiconducting polymers. The bromine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in the synthesis of biocompatible polymers for use in drug delivery systems. The trifluoroacetyl group at the 5-position not only enhances the stability of the molecule but also imparts unique optical properties, making it suitable for applications in optoelectronics.
In addition to its role in polymer chemistry, 2-Bromo-5-Trifluoroacetylthiophene has found applications in medicinal chemistry. The compound has been used as an intermediate in the synthesis of bioactive molecules targeting various diseases. For example, recent research has demonstrated its potential in designing inhibitors for kinases involved in cancer progression. The combination of a bromine atom and a trifluoroacetyl group provides a versatile platform for modifying pharmacokinetic properties, such as solubility and bioavailability.
The synthesis of 2-Bromo-5-Trifluoroacetylthiophene typically involves multi-step reactions. One common approach is the bromination of 5-trifluoroacetylthiophene using a brominating agent such as bromine (Br₂) under controlled conditions. This reaction is often carried out in a polar solvent like dichloromethane or chloroform, with catalytic amounts of a Lewis acid like aluminum chloride to facilitate the electrophilic substitution. The reaction conditions are optimized to ensure high yields and selectivity for the desired product.
From an environmental standpoint, understanding the degradation pathways of 2-Bromo-5-Trifluoroacetylthiophene is crucial for assessing its impact on ecosystems. Recent studies have shown that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These findings are essential for developing strategies to mitigate any potential environmental risks associated with its use.
In conclusion, 2-Bromo-5-Trifluoroacetylthiophene (CAS No 34773-51-8) is a versatile compound with wide-ranging applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across various industries. As ongoing research continues to uncover new applications and insights into its properties, this compound is poised to play an even more significant role in advancing modern chemistry.
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